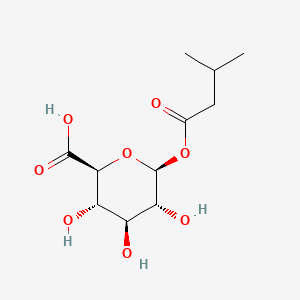

Isovalerylglucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isovalerylglucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Isovalerylglucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Isovalerylglucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, isovalerylglucuronide is primarily located in the cytoplasm. Isovalerylglucuronide participates in a number of enzymatic reactions. In particular, Isovalerylglucuronide and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate glucuronic acid through its interaction with the enzyme UDP-glucuronosyltransferase 2B11. In addition, Isovalerylglucuronide can be converted into D-glucuronic acid through the action of the enzyme Beta-glucuronidase. In humans, isovalerylglucuronide is involved in the starch and sucrose metabolism pathway. Isovalerylglucuronide is also involved in several metabolic disorders, some of which include the glycogenosis, type iii. cori disease, debrancher glycogenosis pathway, the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the mucopolysaccharidosis vi. sly syndrome pathway, and the glycogenosis, type vi. hers disease pathway.

Scientific Research Applications

1. Identification and Metabolism in Isovaleric Acidemia

Isovalerylglucuronide has been identified as a new urinary metabolite in patients with isovaleric acidemia, a genetic disorder affecting leucine metabolism. It undergoes intramolecular rearrangements in alkaline solutions, resulting in isomers with different gas chromatographic positions. The presence of isovalerylglucuronide suggests its role in detoxification of isovalerate in isovaleric acidemia, although its excretion was found to be a transient phenomenon (Dorland et al., 1983).

2. Role in Isovaleric Acidemia Clinical Manifestations

Research indicates that isovaleric acidemia (IVA), characterized by poor feeding, vomiting, and lethargy, involves the excretion of multiple intermediate metabolites like isovalerylglucuronide. These metabolites help in understanding the biochemical abnormalities and clinical conditions of IVA patients (Loots et al., 2005).

3. Implications in Diagnostic and Therapeutic Approaches

Isovalerylglucuronide's identification in isovaleric acidemia highlights the importance of comprehensive metabolic profiling for accurate diagnosis and management. This knowledge can influence therapeutic strategies like dietary modifications and supplements to manage the accumulation of toxic metabolites in IVA patients (Kasapkara et al., 2011).

4. Analytical Detection and Monitoring

Advanced analytical techniques have identified isovalerylglucuronide in urine samples of IVA patients. Techniques like liquid chromatography-mass spectrometry (LC-MS) enable the detection and quantification of isovalerylglucuronide, facilitating monitoring of disease progression and response to therapy (Ito et al., 1995).

properties

CAS RN |

88070-93-3 |

|---|---|

Molecular Formula |

C11H18O8 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methylbutanoyloxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O8/c1-4(2)3-5(12)18-11-8(15)6(13)7(14)9(19-11)10(16)17/h4,6-9,11,13-15H,3H2,1-2H3,(H,16,17)/t6-,7-,8+,9-,11+/m0/s1 |

InChI Key |

VOJAALAAOYUSCT-ZCLKDUABSA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

SMILES |

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Other CAS RN |

88070-93-3 |

physical_description |

Solid |

synonyms |

isovaleryl-beta-D-glucuronide isovalerylglucuronide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)

![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)